Temsirolimus is derived from rapamycin through chemical modifications that enhance its pharmacological properties. It is classified as an antineoplastic agent and belongs to the category of mTOR inhibitors. The compound is primarily utilized in oncology for treating various types of cancer, particularly those that show aberrant activation of the mTOR signaling pathway.
The synthesis of Temsirolimus involves several key steps:
The purification process utilizes high-performance liquid chromatography (HPLC) to ensure the quality and purity of the final product. The detailed methodology emphasizes maintaining specific temperature ranges and pH levels during reactions to optimize yield and purity.
Temsirolimus has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. Its chemical formula is , with a molecular weight of approximately 925.2 g/mol.
The structure includes:
Temsirolimus primarily acts through inhibition of mTOR complexes, specifically mTOR complex 1 (mTORC1). This action disrupts downstream signaling pathways involved in protein synthesis and cell growth. The compound's mechanism involves binding to the FKBP12 protein, forming a complex that inhibits mTOR activity.
Temsirolimus exerts its therapeutic effects by specifically targeting the mTOR signaling pathway:
Research has shown that temsirolimus can sensitize cancer cells to other chemotherapeutic agents by impairing their survival pathways .
Relevant data indicates that its pharmacokinetics are influenced by factors such as formulation type and route of administration.
Temsirolimus has been extensively studied for its applications in oncology:
Temsirolimus (a rapamycin ester analog) exerts its inhibitory effects via formation of a ternary complex with the intracellular protein FK506-Binding Protein 12 and the FKBP12-Rapamycin Binding (FRB) domain of mammalian target of rapamycin. Structural analyses reveal that temsirolimus first binds to the hydrophobic pocket of FK506-Binding Protein 12 through specific interactions:
Mutagenesis studies demonstrate that substitution of FRB domain residues (e.g., Trp2101Phe, Tyr2105Ala) reduces complex stability by >90%, confirming their critical role in ternary complex formation [5] [9]. The binding affinity (KD) of the temsirolimus-FK506-Binding Protein 12 complex for FRB is ~1.7 nM, comparable to sirolimus but 3-fold higher than FK520 due to C21 side chain modifications [2].
Table 1: Key Protein-Ligand Interactions in Temsirolimus-FK506-Binding Protein 12-FRB Ternary Complex
| Temsirolimus Region | FK506-Binding Protein 12 Contact | FRB Domain Contact | Interaction Type |
|---|---|---|---|
| Pipecolinyl ring | Asp37, Glu54 | - | Hydrogen bonding |
| C21-hydroxyethyl | Ile56, Phe46 | - | Hydrophobic |
| Triene region | - | Tyr2105, Trp2101 | Van der Waals |
| C40 methoxy | - | Glu2032 | Hydrogen bonding |
The temsirolimus-FK506-Binding Protein 12 complex induces steric occlusion of the mammalian target of rapamycin kinase active site through long-range conformational changes. Biochemical studies show:
Unlike adenosine triphosphate-competitive inhibitors (e.g., Torin1), temsirolimus-FK506-Binding Protein 12 does not directly contact the kinase catalytic residues (Asp2197, Lys2187). Instead, it traps mammalian target of rapamycin in a "closed" conformation where the FK506-Binding Protein 12-FRB complex sterically hinders large protein substrates from accessing the active site [8] [10]. This mechanism explains the selective inhibition of mammalian target of rapamycin complex 1 over mammalian target of rapamycin complex 2, as ribosomal protein S6 kinase beta-1 requires docking interactions disrupted by the ternary complex, while protein kinase B lacks this requirement [7].
Supplementary Table: Allosteric Effects on Mammalian Target of Rapamycin Kinase Dynamics
| Conformational Region | Solvent Accessibility Change | Functional Consequence |
|---|---|---|
| FRB-kinase linker (2130–2150) | Decreased 65% | Restricted catalytic loop flexibility |
| Catalytic loop (2185–2210) | Decreased 40% | Impaired adenosine triphosphate binding |
| Substrate docking site | Decreased 85% | Blocked 4E-Binding Protein 1 recruitment |
Steady-state kinetic analyses demonstrate differential inhibition of mammalian target of rapamycin complexes:
Prolonged exposure (>24 hours) to temsirolimus indirectly suppresses mammalian target of rapamycin complex 2 by sequestering free mammalian target of rapamycin pools, reducing mammalian target of rapamycin complex 2 assembly. This is evidenced by 60% decrease in mammalian target of rapamycin-rictor coimmunoprecipitation in renal carcinoma cells after sustained treatment [8]. Autophosphorylation studies reveal temsirolimus-FK506-Binding Protein 12 inhibits mammalian target of rapamycin at Ser2454 and Thr2473/Thr2474 sites, disrupting kinase domain stabilization [3].
Table 2: Kinetic Parameters of Mammalian Target of Rapamycin Inhibition by Temsirolimus
| Kinetic Parameter | Mammalian Target of Rapamycin Complex 1 | Mammalian Target of Rapamycin Complex 2 |
|---|---|---|
| IC50 (nM) | 1.8 ± 0.2 | 12.5 ± 1.8 |
| kcat/KM Reduction (adenosine triphosphate) | 4.7-fold | 1.1-fold |
| kon (M−1s−1) | 2.3 × 104 | Not applicable |
| Equilibrium Time | >30 minutes | Not achieved |
The inhibitory potency of temsirolimus varies across species due to sequence divergence in FK506-Binding Protein 12 and FRB domains:
Protein gel shift assays confirm that temsirolimus-FK506-Binding Protein 12 forms stable complexes with Sus scrofa (pig) and Macaca mulatta (rhesus) FRB domains, but not with Danio rerio (zebrafish) FRB where Ile2027Thr mutation disrupts triene binding [6]. This species selectivity explains why murine tumor models require higher temsirolimus doses (20 mg/kg) than primates to achieve equivalent mammalian target of rapamycin complex 1 suppression [1].
Table 3: Species-Specific Temsirolimus Sensitivity Linked to FRB Domain Variations
| Species | FRB Domain Variation | Relative IC50 (vs. Human) | Key Structural Impact |
|---|---|---|---|
| Homo sapiens | None | 1.0× | Reference |
| Mus musculus | Phe2039Tyr | 10× | Reduced hydrophobic pocket volume |
| Sus scrofa | Val2040Ile | 1.2× | Minimal steric hindrance |
| Danio rerio | Ile2027Thr | >100× | Disrupted triene stacking |
| Solanum lycopersicum | Loop 2098–2106 | >500× | Incompatible ternary complex formation |
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